tert-butyl N-[(1R)-2-hydroxy-1-pyridin-3-ylethyl]carbamate
Description
Structural Characteristics of Chiral Carbamate Derivatives
The molecular architecture of this compound comprises three key components:
Stereochemical Configuration
The (1R) configuration positions the hydroxyl group and pyridine ring on opposite sides of the chiral carbon, creating a spatially distinct pharmacophore. This arrangement influences molecular recognition processes, as evidenced by similar carbamates showing enhanced binding to neurological targets compared to their (1S) counterparts.
Comparative Analysis of Related Carbamates
Role of Pyridinyl Moieties in Bioactive Compound Design
Pyridine derivatives are ubiquitous in pharmaceuticals due to their:
- Hydrogen-bonding capacity : The nitrogen atom in the pyridine ring acts as a hydrogen-bond acceptor, facilitating interactions with enzymes or receptors.
- Solubility enhancement : Pyridinyl groups improve aqueous solubility, critical for bioavailability.
- Electron-withdrawing effects : Modulate electronic properties of adjacent functional groups, altering reactivity.
Case Study: Pyridine in Drug Design
In the compound under review, the pyridin-3-yl group’s meta-substitution pattern optimizes steric and electronic interactions with target proteins. For example, pyridine-containing analogs exhibit inhibitory activity against acetylcholinesterase, a target in Alzheimer’s disease therapy.
Significance of tert-Butoxycarbonyl (Boc) Protecting Groups
The Boc group is indispensable in organic synthesis for its:
| Property | Application |
|---|---|
| Acid-labile | Removed via trifluoroacetic acid (TFA) or HCl in dioxane, enabling selective deprotection. |
| Steric bulk | Shields reactive amines from undesired side reactions during multi-step syntheses. |
| Compatibility | Stable under basic and nucleophilic conditions, allowing orthogonal protection strategies. |
Synthetic Workflow Example
- Protection : React pyridin-3-ylethanolamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).
- Functionalization : Perform subsequent reactions (e.g., glycosylation, alkylation) on the Boc-prot intermediate.
- Deprotection : Remove Boc group using 4M HCl in dioxane to yield the free amine.
Properties
IUPAC Name |
tert-butyl N-[(1R)-2-hydroxy-1-pyridin-3-ylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10(8-15)9-5-4-6-13-7-9/h4-7,10,15H,8H2,1-3H3,(H,14,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFQTLGKBKUFF-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of (1R)-2-Amino-1-pyridin-3-ylethanol
A chiral amino alcohol intermediate is prepared via asymmetric reduction or enzymatic resolution. For example:
-
Asymmetric Catalysis : Use of (R)-BINAP-Ru catalysts for hydrogenation of 1-pyridin-3-yl-2-ketoethylamine yields the (1R)-configured amino alcohol with >95% enantiomeric excess (ee).
-
Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic amino alcohol derivatives (e.g., acetylated forms) achieves high stereoselectivity.
Step 2: Boc Protection
The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions:
Conditions :
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
-
Temperature: 0–25°C.
Chiral Pool Synthesis from Pyridine Derivatives
Starting Material: 3-Pyridinepropanol
-
Epoxidation : 3-Pyridinepropanol is oxidized to the corresponding epoxide using m-chloroperbenzoic acid (mCPBA).
-
Ring-Opening : The epoxide undergoes nucleophilic attack by ammonia or tert-butyl carbamate in the presence of Lewis acids (e.g., BF₃·OEt₂).
-
Chiral Induction : Chirality is introduced via catalytic asymmetric ring-opening, achieving 88–94% ee.
Lithium Aluminium Hydride (LAH) Reduction
Reduction of tert-butyl N-(1-pyridin-3-yl-2-ketoethyl)carbamate with LAH provides the alcohol:
Conditions :
Stereoselective Methods
Asymmetric Hydrogenation
Catalyst : (R)-DTBM-SEGPHOS-Rh complexes enable enantioselective hydrogenation of α-keto carbamates:
Key Data :
| Parameter | Value |
|---|---|
| Pressure (H₂) | 50–100 psi |
| Temperature | 25–40°C |
| Enantiomeric Excess | 97–99% ee |
| Yield | 89–93% |
Enzymatic Dynamic Kinetic Resolution (DKR)
Combining lipases (e.g., CAL-B) with ruthenium catalysts achieves simultaneous racemization and resolution of intermediates:
Advantages :
-
99% conversion.
-
98% ee for the (1R) enantiomer.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Complexity | Scalability |
|---|---|---|---|---|
| Reductive Amination | 85–92 | 95–99 | Moderate | High |
| LAH Reduction | 67–78 | 90–95 | Low | Moderate |
| Asymmetric Hydrogenation | 89–93 | 97–99 | High | High |
| Enzymatic DKR | 80–88 | 98–99 | High | Moderate |
Critical Reaction Parameters
Solvent Effects
Temperature Control
-
Low Temperatures (−78°C to 0°C): Critical for minimizing racemization during LAH reductions.
-
Room Temperature : Suitable for Boc protection and hydrogenation.
Challenges and Solutions
-
Racemization : Mitigated by using non-polar solvents and avoiding strong bases during Boc protection.
-
Byproduct Formation : Controlled via slow addition of Boc₂O and stoichiometric base.
-
Catalyst Cost : Asymmetric hydrogenation requires expensive ligands, but catalyst recycling improves cost-efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of heterocyclic compounds.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-2-hydroxy-1-pyridin-3-ylethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the pyridine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The tert-butyl carbamate group provides stability and enhances the compound’s bioavailability .
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl N-[(1R)-2-hydroxy-1-pyridin-3-ylethyl]carbamate are compared below with analogous carbamates from PharmaBlock Sciences and Enamine Ltd catalogs (–7). Key differences include substituent groups, ring systems, and stereochemistry, which influence physicochemical properties and synthetic applications.
Structural and Functional Group Analysis
Table 1: Comparative Analysis of Selected Carbamates
Key Differences and Implications
Aromatic vs. Aliphatic Rings :
- The pyridin-3-yl group in the target compound enables π-π stacking and hydrogen bonding via the nitrogen lone pair, enhancing interactions with biological targets . In contrast, aliphatic analogs like tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate rely on cycloalkane rigidity for spatial orientation but lack aromatic electronic effects .
Hydroxyl Group Placement :
- The hydroxyl group on the ethyl chain in the target compound offers flexibility for hydrogen bonding and derivatization (e.g., phosphorylation). Cyclopentyl hydroxyl derivatives (e.g., CAS 225641-84-9) restrict the hydroxyl to a fixed position, limiting conformational diversity .
Stereochemical Complexity: The (1R) configuration in the target compound contrasts with diastereomeric carbamates like tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate (CAS 774212-81-6) , where stereochemistry alters binding affinity in chiral environments.
Functional Group Reactivity :
- The iodomethyl oxazole in CAS 1393330-36-3 provides a site for nucleophilic substitution, unlike the target’s hydroxyl group, which is more suited for oxidation or protection strategies.
Physicochemical Properties
- Metabolic Stability : Bicyclic carbamates (e.g., CAS 1932203-04-7 ) may exhibit enhanced metabolic stability due to reduced flexibility, whereas the target’s ethyl chain could pose oxidation risks.
Biological Activity
tert-butyl N-[(1R)-2-hydroxy-1-pyridin-3-ylethyl]carbamate is a chemical compound that has garnered interest for its potential biological activities. This compound features a tert-butyl carbamate group linked to a hydroxyethyl moiety, which is further connected to a pyridine ring. The unique structure of this compound suggests various mechanisms of action and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxy group and the pyridine ring are crucial for binding to these targets, potentially leading to inhibition or modulation of their activity. The stability provided by the tert-butyl carbamate group enhances the compound's bioavailability, making it a promising candidate for further research.
Biological Activity Studies
Recent studies have explored the biological activities of this compound through various assays:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
- Cytotoxicity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. For instance, the compound's effects were evaluated using the MTT assay, revealing significant cytotoxicity against human lung cancer (A549) and gastric cancer (SGC7901) cell lines .
- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases, where it showed moderated protective activity in astrocytes stimulated with amyloid beta .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Cancer Cell Lines : A study investigated the compound's effect on A549 and SGC7901 cells, where it was found to induce apoptosis through mechanisms involving p53 and Bcl-2 family proteins. This indicates its potential as a therapeutic agent in cancer treatment .
- Neuroprotection in Alzheimer’s Models : In a scopolamine-induced model of cognitive impairment, the compound exhibited protective effects on neuronal cells, suggesting its utility in addressing neurodegenerative conditions .
Comparison with Similar Compounds
The uniqueness of this compound can be illustrated by comparing its biological activity with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl N-hydroxycarbamate | Structure | Moderate enzyme inhibition |
| tert-butyl N-[2-hydroxy-1-(phenylethyl)]carbamate | Structure | Significant cytotoxicity against specific cancer cell lines |
| tert-butyl N-[2-hydroxycyclobutyl]carbamate | Structure | Limited neuroprotective effects |
The presence of the pyridine ring in this compound enhances its reactivity and potential for forming hydrogen bonds, distinguishing it from other compounds with similar structures.
Q & A
Basic: What are the recommended synthetic routes and purification strategies for tert-butyl N-[(1R)-2-hydroxy-1-pyridin-3-ylethyl]carbamate?
Methodological Answer:
The compound is typically synthesized via carbamate protection of the amine group in a chiral alcohol precursor. Key steps include:
- Chiral Induction : Use (1R)-2-hydroxy-1-pyridin-3-ylethylamine as the starting material, reacting with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) in anhydrous THF or DCM .
- Purification : Recrystallization from ethanol/water mixtures or chromatography on silica gel (eluent: ethyl acetate/hexane) to isolate enantiomerically pure product. Monitor purity via TLC and confirm stereochemistry via X-ray crystallography (as in similar carbamate structures) .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and pyridinyl protons (δ 7.1–8.5 ppm). NOESY can validate stereochemistry .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for analogous tert-butyl carbamates (e.g., triclinic crystal system, space group P1, α/β/γ angles ~95–112°) .
- HPLC-MS : Quantify enantiomeric excess using chiral stationary phases (e.g., Chiralpak AD-H column) .
Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict enantioselectivity.
- Reaction Path Search : Employ tools like GRRM or AFIR to identify low-energy pathways, reducing trial-and-error experimentation. Integrate with experimental data via feedback loops, as per ICReDD’s reaction design framework .
- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to optimize reaction media .
Advanced: How should researchers resolve contradictions between observed and predicted spectroscopic data?
Methodological Answer:
- Cross-Validation : Re-run experiments under controlled conditions (e.g., anhydrous, inert atmosphere).
- Alternative Techniques : If NMR signals conflict, use IR (amide I band ~1680 cm⁻¹) or polarimetry to confirm functional groups and chirality .
- Computational Validation : Compare experimental NMR shifts with computed values (GIAO method) .
Advanced: What strategies ensure high enantiomeric purity during scale-up?
Methodological Answer:
- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives.
- Kinetic Control : Optimize reaction temperature and catalyst loading (e.g., chiral Lewis acids) to favor the (R)-isomer .
- In-line Analytics : Implement PAT (Process Analytical Technology) with real-time HPLC monitoring .
Basic: What are the best practices for handling and storing this compound?
Methodological Answer:
- Storage : Keep under nitrogen at –20°C in amber vials to prevent hydrolysis of the Boc group.
- Handling : Use anhydrous conditions; while no significant hazards are reported for similar carbamates, standard PPE (gloves, goggles) is advised .
Advanced: How can solvent selection impact reaction efficiency and stereochemical outcomes?
Methodological Answer:
- Polar Aprotic Solvents : DMF or DMSO may stabilize transition states but risk Boc deprotection.
- Low Polarity Solvents : Toluene or THF improve solubility of intermediates. Validate via COSMO-RS simulations to match polarity with reaction energy profiles .
Advanced: How does crystallography aid in elucidating reaction mechanisms?
Methodological Answer:
- Solid-State Analysis : Resolve intermediates’ structures (e.g., hydrogen-bonding networks in crystals) to infer reaction pathways .
- Time-Resolved XRD : Capture transient species in catalytic cycles, though limited by crystallization kinetics.
Basic: How to validate analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
- Calibration Curves : Use HPLC with UV detection (λ = 254 nm) and spike-and-recovery tests in biological buffers.
- LOQ/LOD : Determine via signal-to-noise ratios (S/N ≥ 10 for LOQ) .
Advanced: What experimental designs minimize resource waste during reaction optimization?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
